2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride is a chemical compound characterized by its unique spiro structure, where two rings are interconnected through a single atom. Its molecular formula is CHClNO, and it has a molecular weight of 163.61 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its ability to interact with biological targets and serve as a building block for more complex molecules .
The compound is classified under spiro compounds, which are defined by their distinctive ring structures. It is also categorized within the broader class of nitrogen-containing heterocycles due to the presence of nitrogen atoms in its structure. The compound is available through various chemical suppliers and is primarily used for research purposes .
The synthesis of 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride typically involves the reaction of specific precursors under controlled conditions. Common synthetic routes include:
In industrial settings, production may involve large-scale batch processes optimized for yield and purity, often utilizing automated systems to control parameters like temperature and pressure. The final product is purified through methods such as crystallization or chromatography .
The molecular structure of 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride can be represented as follows:
The spiro structure is characterized by two interconnected rings that provide unique steric and electronic properties that are beneficial in various chemical reactions and biological interactions .
2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride can undergo several chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions .
The mechanism of action for 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. It may modulate the activity of these targets by binding to them, which can lead to alterations in biochemical pathways. The exact mechanisms can vary based on the biological context in which it is studied .
The physical properties of 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride include:
Chemical properties include:
Relevant data from suppliers indicate a minimum purity of 95% for research-grade materials .
2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride has several significant applications in scientific research:
The synthesis of 2,5,7-triazaspiro[3.4]octan-8-one hydrochloride relies on strategic ring-formation techniques using accessible azetidine and cyclopropane precursors. These methods prioritize atom economy and functional group compatibility to enable downstream derivatization.
N-Boc-protected azetidine-3-one serves as a pivotal precursor for constructing the diazaspiro[3.4]octane scaffold. A documented three-step sequence begins with Horner-Wadsworth-Emmons olefination, converting the ketone to an α,β-unsaturated ester with near-quantitative yield. This intermediate undergoes lithium fluoride-catalyzed [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, forming the spirocyclic core in a single step at 56% yield without chromatographic purification [2]. The reaction’s stereoselectivity arises from the constrained geometry of the azetidine ring, forcing trans-annulation. For the triaza variant, this approach could be adapted by substituting a nitrogen-containing cyclopropane derivative (e.g., tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate) to introduce the additional nitrogen atom at the spiro-junction [3].
Cycloadditions enable direct access to the strained spiro[3.4]octane system. The [3+2] dipolar cycloaddition between azomethine ylides (generated from N-benzyl glycine esters) and activated cyclopropanes yields 2,5-diazaspiro[3.4]octane carboxylates. Modifications include reductive amination of the ester to aldehydes using DIBAL-H, followed by dimethylamine coupling to install tertiary amines (72% yield over two steps) [2]. Alternatively, cyclopropane carboxamidines undergo annulation with hydrazides at 170°C to furnish triazole-fused spirocycles (e.g., compounds 19–20), demonstrating compatibility with nitrogen-rich peripheries [2]. These protocols allow late-stage introduction of the 8-one moiety via controlled oxidation of proline-like secondary alcohols.
Table 1: Building Block Strategies for Spirocyclic Core Synthesis
Precursor | Key Reaction | Product | Yield (%) | Advantages |
---|---|---|---|---|
Azetidine-3-one | [3+2] Cycloaddition | 2,6-Diazaspiro[3.4]octane ester | 56 | Minimal purification; Scalable |
Glycine methyl ester | Nucleophilic substitution | Cyclopropane-azetidine conjugate | 78* | Avoids BF₃·Et₂O hazards |
Cyclopropane carboxamidine | Thermal cyclization | Triazole-spiro adduct | 65–70 | Enables triazole N-insertion |
N-Boc azetidinone | Horner-Wadsworth-Emmons | α,β-Unsaturated ester | >95 | High atom economy |
*Estimated from analog synthesis [3] [7]
Peripheral modifications of the spirocyclic core enhance pharmacological properties by modulating electronic, steric, and hydrogen-bonding profiles. These techniques exploit the reactivity of amine and carbonyl groups within the 2,5,7-triazaspiro[3.4]octane framework.
The C8 carbonyl of 2,5,7-triazaspiro[3.4]octan-8-one enables heterocycle fusion through condensation-cyclization sequences. Carboxylic acid derivatives (e.g., from ester hydrolysis) couple with functionalized amines to yield azole rings:
Direct modification of the spirocyclic nitrogens fine-tunes steric and electronic parameters:
Table 2: Impact of Peripheral Modifications on Bioactivity
Core Structure | Peripheral Group | Modification Method | Biological Activity (MIC, μg/mL) |
---|---|---|---|
2,6-Diazaspiro[3.4]octane | N-Mesyl-1,2,4-triazole | Sulfonylation | 0.016 (M. tuberculosis) |
2,6-Diazaspiro[3.4]octane | N-Benzyl-1,2,4-oxadiazole | Acylation/Cyclization | 6.2 (M. tuberculosis) |
2,6-Diazaspiro[3.4]octane | N-Benzyl-imidazole | Hydroamination | 25 (M. tuberculosis) |
2,6-Diazaspiro[3.4]octane | Dimethylaminoethyl | Reductive amination | >100 (M. tuberculosis) |
Source: [2]
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2